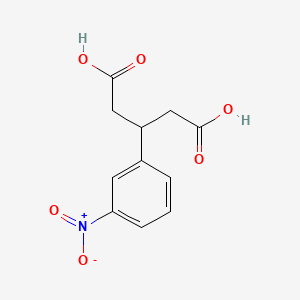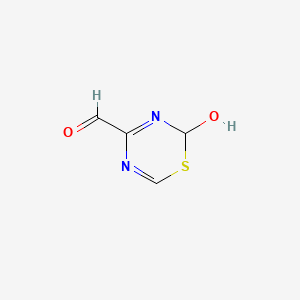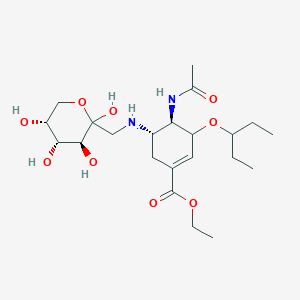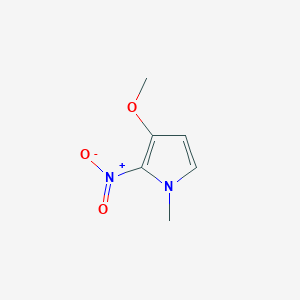![molecular formula C13H9BF3NO B13837906 3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13837906.png)
3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol is a compound that features a unique structure combining boron and nitrogen within a fused ring system. This compound is of significant interest due to its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it a valuable target for research and development.
準備方法
The synthesis of 3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol typically involves the formation of the azaborinine ring system followed by the introduction of the trifluoromethyl group. One common synthetic route includes the reaction of a dibenzo precursor with boron and nitrogen sources under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may employ similar strategies but on a larger scale, optimizing reaction conditions to maximize yield and purity .
化学反応の分析
3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, using reagents like halogens or organometallic compounds. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired reaction pathway. .
科学的研究の応用
3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and electronic devices
作用機序
The mechanism of action of 3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol involves its interaction with molecular targets through its boron and nitrogen atoms. The boron center exhibits Lewis acidity, allowing it to form complexes with various substrates. This interaction can activate certain chemical bonds, facilitating reactions such as insertion into silicon-containing bonds. The compound’s unique structure enables it to participate in a range of chemical pathways, contributing to its versatility in different applications .
類似化合物との比較
3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol can be compared with other similar compounds, such as:
Dibenzo[c,e][1,2]azaborinine: Lacks the trifluoromethyl group, resulting in different reactivity and stability profiles.
Dibenzo[b,f]azepines: These compounds have a similar fused ring system but differ in their nitrogen and boron placement, affecting their chemical properties.
10,11-Dihydro-5H-dibenzo[b,f]azepine: Another related compound with distinct applications in materials science and pharmaceuticals .
特性
分子式 |
C13H9BF3NO |
|---|---|
分子量 |
263.02 g/mol |
IUPAC名 |
6-hydroxy-3-(trifluoromethyl)-5H-benzo[c][1,2]benzazaborinine |
InChI |
InChI=1S/C13H9BF3NO/c15-13(16,17)8-5-6-10-9-3-1-2-4-11(9)14(19)18-12(10)7-8/h1-7,18-19H |
InChIキー |
XTCUNCVHMIWUSE-UHFFFAOYSA-N |
正規SMILES |
B1(C2=CC=CC=C2C3=C(N1)C=C(C=C3)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
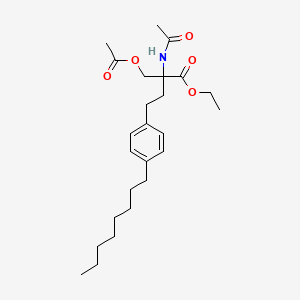
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
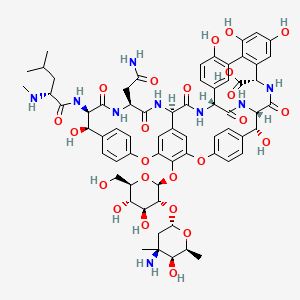
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)
